molecular formula C14H10ClNO4S4 B11465179 Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate

Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11465179
M. Wt: 420.0 g/mol
InChI Key: YAANDZMNSVHHBH-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-[1-CHLORO-2-(PYRIDIN-2-YLSULFANYL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound featuring a dithiole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[1-CHLORO-2-(PYRIDIN-2-YLSULFANYL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of dithiole derivatives with chlorinated pyridine compounds under controlled conditions. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[1-CHLORO-2-(PYRIDIN-2-YLSULFANYL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIMETHYL 2-[1-CHLORO-2-(PYRIDIN-2-YLSULFANYL)-2-SULFANYLIDENEETHYLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its dithiole ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective .

Properties

Molecular Formula

C14H10ClNO4S4

Molecular Weight

420.0 g/mol

IUPAC Name

dimethyl 2-(1-chloro-2-pyridin-2-ylsulfanyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C14H10ClNO4S4/c1-19-11(17)9-10(12(18)20-2)24-14(23-9)8(15)13(21)22-7-5-3-4-6-16-7/h3-6H,1-2H3

InChI Key

YAANDZMNSVHHBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C(C(=S)SC2=CC=CC=N2)Cl)S1)C(=O)OC

Origin of Product

United States

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